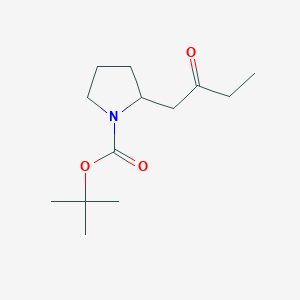

Tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-5-11(15)9-10-7-6-8-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 |

InChI Key |

RIOHGBROPSVDFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC1CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

Formation of the Pyrrolidine Derivative: Pyrrolidine is reacted with an appropriate aldehyde or ketone to form the corresponding pyrrolidine derivative.

Protection with Tert-butyl Chloroformate: The pyrrolidine derivative is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester of the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate with analogous compounds, focusing on structural features, synthesis efficiency, and spectral properties.

Structural and Functional Differences

Substituent Effects on Reactivity: The 2-oxobutyl group in the target compound introduces a linear ketone, enabling nucleophilic additions or reductions. In contrast, analogs like tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate () feature a cyclic ketone, which may confer steric constraints and alter reactivity .

Synthetic Efficiency :

- Yields vary significantly with substituent complexity. For example, tert-butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate (30% yield) requires challenging benzyl group installation , whereas aliphatic ketones (e.g., 8b in ) achieve higher yields (62%) due to streamlined alkylation protocols .

Spectral Characteristics :

- ¹³C NMR signals for carbonyl groups in analogs range from δ 154.99–170.7 ppm , depending on electronic environments. The target compound’s 2-oxobutyl group is expected to resonate near δ 208–210 ppm (ketone C=O), distinct from ester carbonyls (δ 170–175 ppm) .

- Aromatic protons in phenethyl-substituted derivatives () show upfield shifts (δ 6.5–7.2 ppm) compared to aliphatic protons in oxobutyl analogs (δ 1.2–2.5 ppm) .

Key Research Findings

Substituent-Driven Yield Variability : Aliphatic ketones (e.g., 8b) are synthesized more efficiently (62% yield) than aromatic analogs (30–70%), likely due to reduced steric hindrance .

Spectroscopic Signatures: The tert-butyl group’s ¹H NMR signal (δ 1.40–1.50 ppm) serves as a diagnostic marker across all analogs .

Biological Activity

Chemical Structure and Properties

The molecular formula of tert-butyl 2-(2-oxobutyl)pyrrolidine-1-carboxylate is with a molecular weight of 241.33 g/mol. The structure includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.

- Tert-butyl Group : A bulky substituent that may influence the compound's lipophilicity and biological interactions.

- 2-Oxobutyl Substituent : This moiety may play a role in the compound's reactivity and biological activity.

Biological Activity Overview

While comprehensive data on the biological activity of this compound is scarce, compounds with similar structures often exhibit various pharmacological properties. Pyrrolidine derivatives are known for their roles in medicinal chemistry, particularly as:

- Antidepressants

- Anticonvulsants

- Analgesics

Preliminary studies suggest that the biological activity of this compound may be linked to its ability to interact with various biological targets. For instance, pyrrolidine derivatives have been associated with modulation of neurotransmitter systems, which could be relevant for conditions such as depression and anxiety.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | 1245646-10-9 | 0.89 |

| Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 169206-67-1 | 0.89 |

| Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | 1234616-51-3 | 0.89 |

| Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate | 182352-59-6 | 0.88 |

These compounds share structural similarities that may correlate with their biological activities, indicating that this compound could exhibit analogous pharmacological properties.

Case Studies and Research Findings

Research on similar pyrrolidine derivatives has yielded insights into their biological activities:

- Anticancer Activity : Some pyrrolidine derivatives have shown dual inhibition of topoisomerase I and II, key enzymes involved in DNA replication and repair. This mechanism suggests a potential application in cancer therapy .

- Neuropharmacological Effects : Studies have indicated that certain pyrrolidine compounds can modulate neurotransmitter systems, which may provide therapeutic benefits for neurological disorders .

- Sterol Transport Modulation : Investigations into sterol transport proteins (STPs) have revealed that certain derivatives can influence cholesterol metabolism and transport within cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.